![molecular formula C16H14F3N3O2 B3011894 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide CAS No. 1251564-95-0](/img/structure/B3011894.png)
2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide
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Overview
Description
Pharmacological Properties of Ureido-Acetamides
The study presented in the first paper investigates the pharmacological properties of a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists, which includes ureido-acetamide derivatives. These compounds, specifically RP 69758, RP 71483, and RP 72540, have shown nanomolar affinity for CCKB receptors across various species and have demonstrated selectivity over CCKA receptors. The ureido-acetamides act as potent antagonists in neuronal firing induced by CCK-8 in rat hippocampal slices, with RP 69758 also inhibiting gastric acid secretion in vivo. Notably, these compounds do not significantly block CCK-8-evoked contractions in the guinea-pig ileum, which is a CCKA receptor bioassay. The study also highlights the limited ability of these ureido-acetamides to penetrate the forebrain after peripheral administration, with RP 71483 being particularly suitable for exploring the peripheral versus central origin of behavioural effects due to its inability to cross the blood-brain barrier at low doses .
Molecular Structure Analysis
The second paper focuses on the crystal structure and solid-state NMR analysis of a ureido-sugar derivative, which is structurally related to the ureido-acetamides discussed in the first paper. The X-ray diffraction analysis reveals that the molecules are associated through NH...O hydrogen bonds, with specific N...O distances measured. The urea moiety adopts an anti Z,Z conformation. The study also compares the chemical shifts observed in solid- and liquid-state NMR spectra, noting significant differences for certain carbon atoms in the D-glucose moiety and the NCH2, CH2Ph carbon atoms. This analysis provides insights into the molecular structure and interactions within the crystal lattice, which could be relevant for understanding the behavior of similar ureido-acetamide compounds .
Chemical Reactions and Physical Properties
While the provided papers do not directly address the chemical reactions and physical properties of "2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide," they do offer insights into the general behavior of ureido-acetamide compounds. The pharmacological study suggests that these compounds can interact selectively with receptor sites and exhibit specific biological activities, which implies a degree of chemical stability and reactivity appropriate for biological assays. The solid-state NMR analysis indicates that the physical properties, such as hydrogen bonding and conformation, are crucial for the stability and interactions of these molecules in the solid state .
Scientific Research Applications
Pharmacological Properties and Potential Applications
2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide and related compounds exhibit significant pharmacological properties due to their selective antagonistic effects on certain receptors, which are explored in various scientific research contexts. These compounds, as part of ureido-acetamides, have shown potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonistic activities. Such specificity makes them valuable tools in exploring the physiological functions of CCKB receptors. For instance, RP 69758, a ureido-acetamide, displayed nanomolar affinity for guinea-pig, rat, and mouse CCKB receptors, highlighting its potential in neuropharmacology and gastrointestinal research. Additionally, its ability to inhibit gastric acid secretion indicates a potential application in gastroenterology, particularly in conditions stimulated by gastrin (Bertrand et al., 1994)(Bertrand et al., 1994).
Metabolic Studies and Environmental Persistence
Another aspect of scientific interest is the metabolism of compounds containing the this compound structure or similar functionalities. Studies focusing on the metabolic pathways and the detection of metabolites in human liver microsomes and urine, such as those conducted on Flutamide and its N-oxidized metabolites, provide insights into drug metabolism, potential toxicities, and environmental persistence. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of therapeutic agents, as well as their environmental impact (Goda et al., 2006)(Goda et al., 2006).
Chemical Synthesis and Material Science
In the realm of chemical synthesis and material science, compounds with the this compound structure serve as intermediates or reactants in the formation of complex molecules or for specific chemical modifications. The synthesis of perfluoro-[(N-fluoro-N-(4-pyridyl)acetamide)], for instance, highlights the role of such compounds in developing new electrophilic fluorinating agents, potentially useful in organic synthesis and material science for introducing fluorine atoms into organic molecules in a site-selective manner (Banks et al., 1996)(Banks et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-kit mediated signaling pathways .
Mode of Action
It’s suggested that the compound may interact with its targets through the formation of multiple hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
It’s known that similar compounds can inhibit c-kit mediated signaling pathways . This inhibition could lead to downstream effects such as the disruption of cell proliferation and migration.
Pharmacokinetics
It’s suggested that the incorporation of certain moieties into similar compounds can increase their solubility, which could potentially improve their bioavailability .
Result of Action
Similar compounds have been found to induce apoptosis and inhibit cell migration .
properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-2-1-3-13(9-11)22-15(24)21-12-6-4-10(5-7-12)8-14(20)23/h1-7,9H,8H2,(H2,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVPWDNKWOOAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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